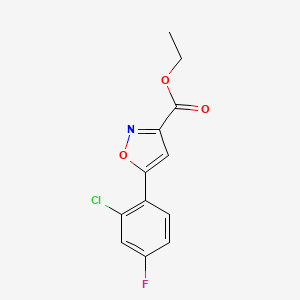![molecular formula C14H15BrO B13347892 (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol is a chiral compound featuring a cyclohexanol core with a 4-bromophenyl ethynyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-bromophenylacetylene.
Grignard Reaction: The 4-bromophenylacetylene is first converted into a Grignard reagent by reacting with magnesium in anhydrous ether.
Addition to Cyclohexanone: The Grignard reagent is then added to cyclohexanone, resulting in the formation of the desired product after hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide in DMF (Dimethylformamide).
Major Products
Oxidation: (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexanone.
Reduction: (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1S,2R)-2-[2-(4-fluorophenyl)ethynyl]cyclohexan-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger size and different electronic properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
特性
分子式 |
C14H15BrO |
|---|---|
分子量 |
279.17 g/mol |
IUPAC名 |
(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H15BrO/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h6-7,9-10,12,14,16H,1-4H2/t12-,14+/m1/s1 |
InChIキー |
IWHNNWQIOUGENP-OCCSQVGLSA-N |
異性体SMILES |
C1CC[C@@H]([C@H](C1)C#CC2=CC=C(C=C2)Br)O |
正規SMILES |
C1CCC(C(C1)C#CC2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)

![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)

![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
